molecular formula C9H7ClOS2 B13087442 (2-Chlorothiophen-3-yl)-thiophen-2-ylmethanol

(2-Chlorothiophen-3-yl)-thiophen-2-ylmethanol

Cat. No.: B13087442
M. Wt: 230.7 g/mol
InChI Key: WBDCUDLWOIDXMT-UHFFFAOYSA-N
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Description

(2-Chlorothiophen-3-yl)-thiophen-2-ylmethanol is a chemical compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of a chlorinated thiophene ring and a thiophen-2-ylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorothiophen-3-yl)-thiophen-2-ylmethanol typically involves the reaction of 2-chlorothiophene with thiophen-2-ylmethanol under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiophen-2-ylmethanol, followed by nucleophilic substitution with 2-chlorothiophene. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorothiophen-3-yl)-thiophen-2-ylmethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the thiophen-2-ylmethanol moiety can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of thiophen-3-yl-thiophen-2-ylmethanol.

    Substitution: The chlorine atom in the 2-chlorothiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of (2-Chlorothiophen-3-yl)-thiophen-2-ylmethanone.

    Reduction: Formation of thiophen-3-yl-thiophen-2-ylmethanol.

    Substitution: Formation of various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

(2-Chlorothiophen-3-yl)-thiophen-2-ylmethanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Chlorothiophen-3-yl)-thiophen-2-ylmethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the thiophene ring can facilitate interactions with aromatic amino acids in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    (2-Chlorothiophen-3-yl)boronic acid: A compound with similar structural features but different functional groups.

    2-(2-Chlorothiophen-3-yl)-2,2-difluoroacetic acid: Another thiophene derivative with distinct chemical properties.

Uniqueness

(2-Chlorothiophen-3-yl)-thiophen-2-ylmethanol is unique due to the combination of a chlorinated thiophene ring and a thiophen-2-ylmethanol moiety

Properties

Molecular Formula

C9H7ClOS2

Molecular Weight

230.7 g/mol

IUPAC Name

(2-chlorothiophen-3-yl)-thiophen-2-ylmethanol

InChI

InChI=1S/C9H7ClOS2/c10-9-6(3-5-13-9)8(11)7-2-1-4-12-7/h1-5,8,11H

InChI Key

WBDCUDLWOIDXMT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(C2=C(SC=C2)Cl)O

Origin of Product

United States

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